4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazole structure have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
Benzo[d]thiazole derivatives have been reported to show promising quorum-sensing inhibitory activities . They bind to the active site of the quorum sensing system in Pseudomonas aeruginosa with better affinity compared to reference compounds .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely interferes with the quorum sensing pathways in bacteria, thereby inhibiting their ability to form biofilms and produce virulence factors .
Result of Action
Based on the reported quorum sensing inhibitory activity, it can be inferred that the compound may reduce the virulence and biofilm formation of certain gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methyl Groups:
Formation of Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Unique due to its specific substitution pattern and biological activity.
Other Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-(4-aminophenyl)benzothiazole share structural similarities but differ in their substitution patterns and biological activities.
Uniqueness
This compound is unique due to its specific combination of chloro, fluoro, and methyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-19-12-7-6-11(17)8-13(12)21-15(19)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMKGWFPYMMBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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